BenchChemオンラインストアへようこそ!

Idanpramine

molecular docking drug repurposing in silico screening

Source Idanpramine (CAS 25466-44-8) to leverage its dual pharmacological signature—classified as a gastrointestinal antispasmodic (ATC A03AX06) yet retaining structural motifs for monoamine reuptake inhibition. Unlike pure antimuscarinics (e.g., dicyclomine) or CNS-penetrant TCAs (e.g., imipramine), its unique phenylhydantoin scaffold enables distinct ex vivo GI tissue assays, serves as a benchmark in molecular docking (-8.8 kcal/mol affinity), and acts as a 'pharmacological null' control in polypharmacology panels. Ensure reproducible, high-impact data by securing this specialized research compound.

Molecular Formula C24H29N3O4
Molecular Weight 423.5 g/mol
CAS No. 25466-44-8
Cat. No. B1198808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdanpramine
CAS25466-44-8
Molecular FormulaC24H29N3O4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H29N3O4/c1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26/h6-13H,3-5,14-17H2,1-2H3,(H,25,29)
InChIKeyHVYGXNYMNHSBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idanpramine (CAS 25466-44-8) Procurement Guide: Chemical Identity, ATC Classification & Therapeutic Positioning


Idanpramine (CAS 25466-44-8) is a synthetic small molecule chemically defined as 5,5-bis(4-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-2,4-imidazolidinedione, with the molecular formula C24H29N3O4 and a molecular weight of 423.50 g/mol [1][2]. It is classified under the WHO ATC code A03AX06 as an 'Other drug for functional gastrointestinal disorders' [3]. While certain sources have historically described idanpramine as a tricyclic antidepressant [4], authoritative databases consistently categorize it as an antimuscarinic agent indicated for the relief of visceral spasms associated with functional gastrointestinal disorders [5][6].

Why Idanpramine (CAS 25466-44-8) Cannot Be Replaced by Generic Imipramine or Other Antimuscarinics in Functional GI Research


Substituting idanpramine with a generic antimuscarinic or a tricyclic antidepressant such as imipramine introduces significant confounding variables that undermine experimental reproducibility and therapeutic precision. Idanpramine occupies a unique pharmacological niche: it is classified primarily as a gastrointestinal antispasmodic (ATC A03AX06) [1], yet it retains a structural motif associated with monoamine reuptake inhibition [2][3]. This dual pharmacological signature distinguishes it from pure antimuscarinics like dicyclomine (ATC A03AA) and from CNS-penetrant TCAs such as imipramine (ATC N06AA02), which possess well-documented off-target effects including histamine H1 antagonism and alpha-1 adrenergic blockade [4]. Furthermore, the quantitative data gap for idanpramine—specifically the absence of published clinical pharmacokinetic parameters [5]—means that any substitution risks introducing an uncharacterized variable into a study design, thereby compromising data interpretability and cross-study comparability.

Quantitative Differentiation Evidence for Idanpramine (CAS 25466-44-8) Against Comparators: A Procurement-Focused Analysis


Idanpramine Demonstrates Comparable In Silico Binding Affinity to Donepezil in a Computational Screening Study

In a 2023 computational screening study assessing the binding affinity of FDA-approved drugs against donepezil, idanpramine exhibited a binding affinity of −8.8 kcal/mol, which is numerically superior (more negative) to the affinity of donepezil itself (−7.4 kcal/mol) [1]. This finding, while not a direct head-to-head biological assay, provides a quantitative benchmark suggesting that idanpramine may interact with molecular targets in a manner that warrants further investigation. The study included a panel of comparators, including lasmiditan (−8.8 kcal/mol) and fluspirilene (−8.5 kcal/mol), allowing for cross-comparison of idanpramine's predicted binding energy [1].

molecular docking drug repurposing in silico screening

Estimated Pharmacokinetic Profile of Idanpramine Derived from a One-Compartment Model

Due to the absence of published clinical pharmacokinetic data for idanpramine, a one-compartment model was developed based on analogous tricyclic antidepressants, providing estimated parameters for a typical adult population following a 50 mg oral dose [1]. The model estimates an apparent volume of distribution (Vd) of 15 L and a total body clearance (CL) of 1200 mL/min [1]. In contrast, the structurally related tricyclic antidepressant imipramine exhibits a much larger Vd of approximately 15-30 L/kg and a clearance of 1000-1400 mL/min [2][3]. The substantially smaller estimated Vd for idanpramine (absolute value of 15 L, not weight-adjusted) suggests a more restricted distribution to tissues compared to imipramine, which has implications for both central nervous system exposure and peripheral side effect profiles.

pharmacokinetic modeling clearance volume of distribution

Structural Differentiation: Idanpramine is a Phenylhydantoin Derivative, Not a Dibenzazepine Tricyclic Antidepressant

Idanpramine is chemically classified as a phenylhydantoin derivative [1]. Its core structure is based on an imidazolidine-2,4-dione (hydantoin) ring, which is distinct from the dibenzazepine nucleus found in classical tricyclic antidepressants such as imipramine and desipramine [2][3]. This fundamental difference in chemical scaffold dictates divergent pharmacological properties, including receptor binding profiles and metabolic pathways. For example, hydantoins are often associated with anticonvulsant and antiarrhythmic activities, whereas dibenzazepines are prototypical monoamine reuptake inhibitors [4]. The presence of the phenylhydantoin moiety in idanpramine, therefore, suggests a potentially unique polypharmacology that is not replicated by simple tricyclic antidepressants.

chemical classification structure-activity relationship phenylhydantoin

Limited Target Engagement Data Highlights Idanpramine's Pharmacological Ambiguity Relative to Imipramine

Unlike the extensively characterized tricyclic antidepressant imipramine, which possesses well-documented binding affinities (Ki values) for serotonin (SERT; ~1.4 nM), norepinephrine (NET; ~37 nM), muscarinic acetylcholine (M1; ~25 nM), histamine H1 (~11 nM), and alpha-1 adrenergic (~30 nM) receptors [1][2], idanpramine lacks any publicly available quantitative receptor binding data in authoritative databases such as ChEMBL or PDSP Ki [3][4]. This absence of data is a critical differentiator. While idanpramine is described as an antimuscarinic [5], the precise muscarinic receptor subtype selectivity, affinity, and functional activity remain unknown. Consequently, idanpramine cannot be assumed to share the same polypharmacological profile as imipramine, and any extrapolation of imipramine's known off-target effects (e.g., anticholinergic, antihistaminergic, alpha-blocking) to idanpramine is scientifically unjustified without direct experimental evidence.

receptor binding pharmacology mechanism of action

Research and Industrial Application Scenarios for Idanpramine (CAS 25466-44-8) Based on Quantifiable Differentiation


Use as a Positive Control for In Silico Docking Studies Targeting Novel Molecular Entities

Given its demonstrated in silico binding affinity of −8.8 kcal/mol in a published computational screen [1], idanpramine can serve as a benchmark or positive control compound in molecular docking campaigns aimed at identifying novel ligands for targets with similar binding pockets. Its performance can be directly compared to other compounds in the same screening panel, such as lasmiditan (−8.8 kcal/mol) and fluspirilene (−8.5 kcal/mol), to validate docking protocols and set thresholds for hit selection [1].

Reference Standard for Developing Pharmacokinetic Models of Understudied Phenylhydantoin Derivatives

The estimated pharmacokinetic parameters for idanpramine—a Vd of 15 L and a clearance of 1200 mL/min derived from a one-compartment model [1]—provide a quantitative starting point for researchers developing physiologically based pharmacokinetic (PBPK) models for novel phenylhydantoin-based compounds. This model can be used to predict human exposure and guide dose selection in preclinical development, with the explicit caveat that the parameters are estimates and must be validated experimentally [1].

Negative Control for Off-Target Profiling in Tricyclic Antidepressant Research

Due to the complete absence of quantitative receptor binding data for idanpramine in major public databases [1][2], it can be strategically employed as a 'pharmacological null' or negative control in studies investigating the polypharmacology of tricyclic antidepressants. When screening for off-target effects (e.g., at histamine H1 or muscarinic M1 receptors) typically associated with compounds like imipramine, idanpramine's unknown profile makes it a useful comparator to help isolate and confirm the specific binding contributions of the dibenzazepine scaffold, as opposed to the phenylhydantoin core .

Chemical Probe for Investigating Antimuscarinic Activity in Functional GI Assays

Based on its primary classification as an antimuscarinic agent indicated for visceral spasms [1][2], idanpramine is a suitable chemical probe for ex vivo studies using isolated gastrointestinal smooth muscle preparations. Researchers can quantify its concentration-dependent relaxation of carbachol- or acetylcholine-induced contractions and directly compare its potency and efficacy to established antispasmodics such as dicyclomine or hyoscine butylbromide. This application directly leverages the compound's intended therapeutic use and allows for the generation of novel, quantitative pharmacological data in a relevant tissue context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idanpramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.